N-(13-Methyltetradecyl)acetamide
Overview
Description
N-(13-Methyltetradecyl)acetamide, also known as Capsi-amide, is a type of chemical entity and a subclass of fatty acid amide . It is found in the taxon Capsicum annuum . The chemical formula is C₁₇H₃₅NO .
Molecular Structure Analysis
The molecular structure of N-(13-Methyltetradecyl)acetamide is represented by the canonical SMILES notation: CC©CCCCCCCCCCCCNC(=O)C . The molecular weight is 269.46600 .Physical And Chemical Properties Analysis
N-(13-Methyltetradecyl)acetamide has a molecular weight of 269.46600 and a density of 0.854g/cm3 . The boiling point is 334.1ºC at 760 mmHg .Scientific Research Applications
1. Opioid Agonist Properties
- A study on N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to N-(13-Methyltetradecyl)acetamide, explored their biological evaluation as opioid kappa agonists. These compounds exhibited potent naloxone-reversible analgesic effects in animal models (Barlow et al., 1991).
2. Tyrosinase Inhibition and Melanogenesis
- Research focused on the synthesis of novel bi-heterocyclic acetamides for tyrosinase inhibition, a key enzyme in melanogenesis. These molecules were found to be potent inhibitors and may be useful in addressing skin pigmentation disorders (Butt et al., 2019).
3. Molecular Interactions and Behavior
- Studies on the molecular structures and thermodynamics of acetamide and its derivatives, including N-methylacetamide, provide insights into the intermolecular and intramolecular interactions influencing their behavior (Kimura & Aoki, 1953; Štejfa et al., 2020).
4. Astrocyte-specific Substrate Analysis
- Acetate, closely related to acetamide, has been used to probe astrocytic function in the brain, providing insights into cerebral kinetics and oxidative metabolism (Patel et al., 2010).
5. Anticancer Properties
- Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed promising anticancer activities against human lung adenocarcinoma cells, highlighting the potential therapeutic applications of acetamide derivatives in oncology (Evren et al., 2019).
6. Spectroscopic and Computational Studies
- Computational studies on the electron spectra of acetamide and N-methylformamide provide valuable data on their molecular structures and properties (Chong, 2017).
7. Antimicrobial Applications
- Synthesis and evaluation of new heterocyclic compounds incorporating acetamide showed antimicrobial properties, indicating their potential as antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
N-(13-methyltetradecyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLDBWWQKYLAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214537 | |
Record name | N-(13-Methyltetradecyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(13-Methyltetradecyl)acetamide | |
CAS RN |
64317-66-4 | |
Record name | N-(13-Methyltetradecyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64317-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(13-Methyltetradecyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064317664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(13-Methyltetradecyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Capsiamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.